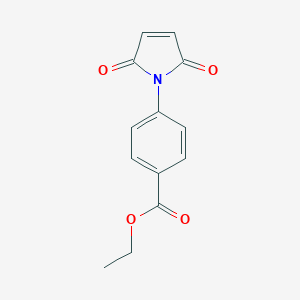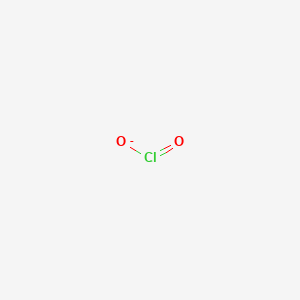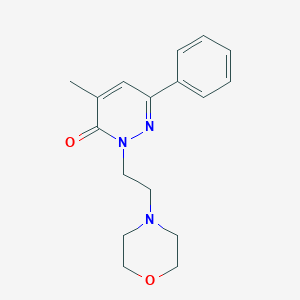
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one selectively blocks the activity of mGluR5, which is involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. By blocking mGluR5, 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one reduces glutamatergic transmission, which can have a therapeutic effect in various neurological and psychiatric disorders.
Biochemische Und Physiologische Effekte
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, increase the expression of brain-derived neurotrophic factor (BDNF), and reduce the activation of microglia. It has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and reduce the symptoms of Parkinson's disease in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has several advantages for lab experiments. It is a highly selective and potent antagonist of mGluR5, which makes it a valuable tool for studying the role of mGluR5 in various neurological and psychiatric disorders. However, 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has some limitations, including its poor solubility in water and its potential to interact with other receptors and ion channels.
Zukünftige Richtungen
There are several future directions for the study of 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one. One direction is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials for various neurological and psychiatric disorders. Another direction is the investigation of the role of mGluR5 in the development of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, the potential therapeutic applications of 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one in other disorders, such as epilepsy and traumatic brain injury, should be explored.
Synthesemethoden
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one can be synthesized by the reaction of 4-methyl-2-nitrobenzoic acid with ethyl 2-bromoacetate, followed by reduction with lithium aluminum hydride. The resulting compound is then reacted with 2-(4-morpholinyl)ethylamine to yield 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and Parkinson's disease. It has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function.
Eigenschaften
CAS-Nummer |
13300-10-2 |
|---|---|
Produktname |
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
Molekularformel |
C17H21N3O2 |
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
4-methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H21N3O2/c1-14-13-16(15-5-3-2-4-6-15)18-20(17(14)21)8-7-19-9-11-22-12-10-19/h2-6,13H,7-12H2,1H3 |
InChI-Schlüssel |
MQDSAVMMYFZYIT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



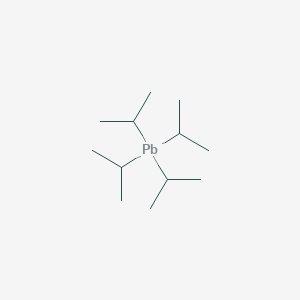
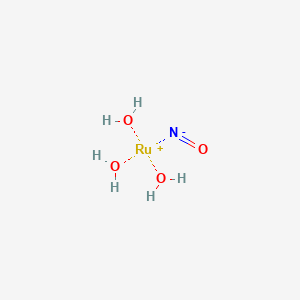
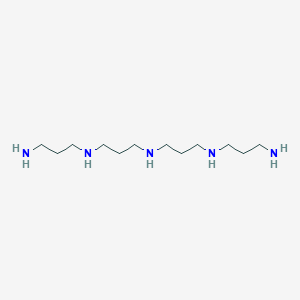
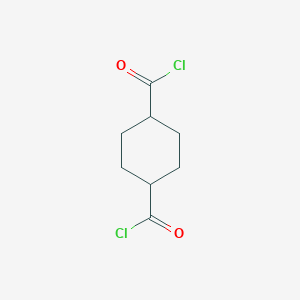
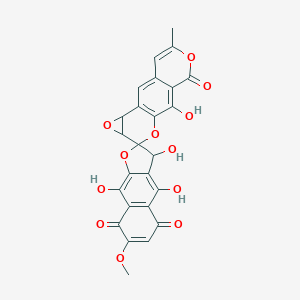
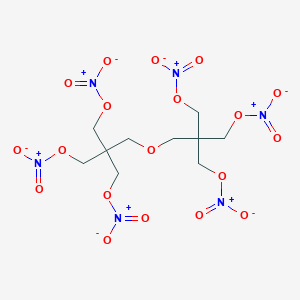
![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)

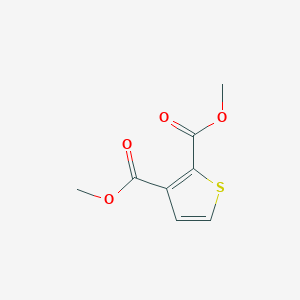
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
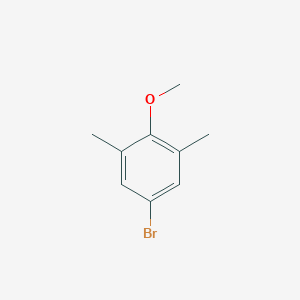
![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
